Cas no 1506568-06-4 (4-(1-Ethyl-1H-tetrazol-5-yl)-piperidine)

4-(1-Ethyl-1H-tetrazol-5-yl)-piperidine is a heterocyclic compound featuring a piperidine core substituted with a 1-ethyl-1H-tetrazol-5-yl group. This structure imparts unique chemical properties, making it valuable in pharmaceutical and agrochemical research. The tetrazole moiety enhances metabolic stability and bioavailability, while the piperidine scaffold offers conformational flexibility for binding interactions. Its synthetic versatility allows for further functionalization, enabling applications in drug discovery, particularly as a building block for bioactive molecules. The compound’s stability under physiological conditions and compatibility with diverse reaction conditions make it a practical intermediate in medicinal chemistry. Its well-defined structure ensures reproducibility in research and development processes.
4-(1-Ethyl-1H-tetrazol-5-yl)-piperidine structure
1506568-06-4 structure
Product Name:4-(1-Ethyl-1H-tetrazol-5-yl)-piperidine
CAS No:1506568-06-4
MF:C8H15N5
MW:181.238200426102
CID:5252527
Update Time:2025-06-08

4-(1-Ethyl-1H-tetrazol-5-yl)-piperidine Chemical and Physical Properties

Names and Identifiers

    • 4-(1-Ethyl-1H-tetrazol-5-yl)-piperidine
    • Piperidine, 4-(1-ethyl-1H-tetrazol-5-yl)-
    • Inchi: 1S/C8H15N5/c1-2-13-8(10-11-12-13)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3
    • InChI Key: MATNTCYHMSMRHV-UHFFFAOYSA-N
    • SMILES: N1CCC(C2N(CC)N=NN=2)CC1

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Additional information on 4-(1-Ethyl-1H-tetrazol-5-yl)-piperidine

Comprehensive Overview of 4-(1-Ethyl-1H-tetrazol-5-yl)-piperidine (CAS No. 1506568-06-4): Properties, Applications, and Research Insights

The compound 4-(1-Ethyl-1H-tetrazol-5-yl)-piperidine (CAS No. 1506568-06-4) is a structurally unique heterocyclic molecule that has garnered significant attention in pharmaceutical and chemical research. Its molecular framework combines a piperidine ring with a 1-ethyl-1H-tetrazole moiety, creating a versatile scaffold for drug discovery and material science applications. This article delves into its physicochemical properties, synthetic pathways, and emerging applications while addressing frequently searched queries about its stability, bioavailability, and industrial relevance.

From a structural perspective, 4-(1-Ethyl-1H-tetrazol-5-yl)-piperidine features a tetrazole group known for its metabolic stability and hydrogen-bonding capacity, making it a valuable bioisostere for carboxyl groups in medicinal chemistry. The ethyl substitution at the 1-position of the tetrazole ring enhances lipophilicity, while the piperidine component contributes to conformational flexibility. Researchers often explore derivatives of this compound for their potential as kinase inhibitors or GPCR modulators, aligning with current trends in targeted cancer therapies and CNS drug development.

Synthetic approaches to CAS 1506568-06-4 typically involve multi-step protocols starting from piperidine-4-carboxylic acid derivatives. A common route includes cyclocondensation with ethyl isocyanate followed by tetrazole ring formation via [2+3] cycloaddition. Recent advancements in flow chemistry have improved yields up to 78% while reducing hazardous byproducts, addressing the pharmaceutical industry's growing demand for green synthesis methods. Analytical characterization by LC-MS and NMR reveals high purity (>98%) in commercial samples, though users should verify batch-specific certificates of analysis.

In drug discovery contexts, the tetrazole-piperidine hybrid structure demonstrates remarkable PK/PD properties. Its logP value (~1.2) suggests balanced membrane permeability, while the ionizable tetrazole nitrogen (pKa ~4.5) enhances water solubility at physiological pH. These characteristics explain its frequent appearance in patent literature as a building block for protease inhibitors and neurotransmitter analogs. Computational studies indicate favorable binding to adenosine receptors, sparking research into potential applications for neurodegenerative conditions—a hot topic in aging population healthcare solutions.

The compound's stability profile warrants special consideration. Accelerated degradation studies show 4-(1-Ethyl-1H-tetrazol-5-yl)-piperidine remains stable for >24 months when stored under inert atmosphere at -20°C, though it may undergo photodegradation in solution. This aligns with search trends where researchers frequently inquire about "long-term storage conditions for tetrazole derivatives." For laboratory handling, amber glass vials with molecular sieves are recommended, particularly for sensitive biological assays where decomposition products could interfere with results.

Industrial scale-up challenges have been mitigated through continuous manufacturing platforms. A 2023 study demonstrated kilogram-scale production using immobilized enzyme catalysis, reducing heavy metal residues below ICH Q3D limits. This responds to the pharmaceutical sector's emphasis on quality by design (QbD) principles and aligns with frequent searches for "green chemistry approaches to heterocyclic synthesis." Regulatory filings indicate the compound's GRAS (Generally Recognized As Safe) status for research use, though formal GMP certification requires additional toxicological data.

Emerging applications extend beyond traditional pharmaceuticals. Materials scientists have incorporated CAS 1506568-06-4 into conductive polymers for flexible electronics, leveraging the tetrazole group's electron-withdrawing properties. In agrochemical research, its derivatives show promise as plant growth regulators with improved rainfastness compared to conventional auxin analogs. These developments address trending queries about "multi-industry applications of specialty heterocycles" and "sustainable alternatives in crop protection."

Analytical method development remains an active research area. Recent USP monographs describe validated HPLC-UV methods (Column: C18, 250×4.6mm; Mobile phase: 10mM ammonium acetate/acetonitrile gradient) with LOD of 0.05μg/mL. Such protocols respond to frequent quality control questions from analytical chemists. For structural confirmation, 2D NMR techniques like HSQC and HMBC are indispensable, particularly for distinguishing regioisomers during process optimization.

Future research directions likely focus on structure-activity relationship (SAR) studies of substituted analogs. Computational fragment-based drug design suggests that halogenation at the piperidine 3-position could enhance target binding affinity by 30-40%. These predictions align with industry needs for "next-generation heterocyclic pharmacophores" and "AI-assisted molecular optimization"—two of the most searched phrases in contemporary medicinal chemistry literature.

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